molecular formula C9H8BrN3 B13629378 5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine

5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13629378
M. Wt: 238.08 g/mol
InChI Key: IUVBMKSTFBYMAF-UHFFFAOYSA-N
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Description

5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method also demonstrates good functional group tolerance and broad substrate scope.

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-mediated synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazolopyridines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt) and inhibits the activity of prolyl hydroxylase domain-containing protein 1 (PHD-1) . These interactions lead to modulation of various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • 5-Aryl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • 1,2,4-Triazolo[1,5-a]pyrimidine

Uniqueness

5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and the development of materials with specific functionalities.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C9H8BrN3/c10-8-3-7(6-1-2-6)4-9-11-5-12-13(8)9/h3-6H,1-2H2

InChI Key

IUVBMKSTFBYMAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC=NN3C(=C2)Br

Origin of Product

United States

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